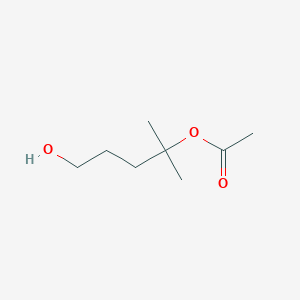
(4S,5S)-5-Isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
ITDP is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it can be used to form a variety of compounds. ITDP is also used in drug design, as it can be used to create new compounds with desired properties. Furthermore, ITDP is used in biochemistry and physiology research, as it can be used to study the effects of various compounds on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of ITDP is not fully understood. However, it is believed that the isothiocyanate group of ITDP binds to certain proteins, which can then be used to study the effects of various compounds on biochemical and physiological processes. Additionally, it is believed that the isothiocyanate group can be used to form new compounds with desired properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of ITDP are not fully understood. However, it is believed that the isothiocyanate group of ITDP can bind to certain proteins and affect their activity. In addition, ITDP can be used to study the effects of various compounds on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ITDP in lab experiments is its ability to form a variety of compounds. Additionally, ITDP is relatively inexpensive and easy to obtain. However, there are some limitations to using ITDP in lab experiments. For example, it is not always possible to obtain the desired yield of the reaction, and the reaction can be difficult to control. In addition, ITDP can be toxic and should be handled with care.
Orientations Futures
The future of ITDP is promising, as there are a variety of potential applications. One area of research is the development of new drugs and other compounds. Additionally, ITDP can be used to study the effects of various compounds on biochemical and physiological processes. Furthermore, ITDP can be used to create new compounds with desired properties. Finally, ITDP can be used in the synthesis of a variety of compounds, which can be used for a variety of applications.
Méthodes De Synthèse
ITDP is synthesized through a process known as the “isothiocyanate synthesis”. This method involves the reaction of a carboxylic acid with an isothiocyanate group to form a carboxylic acid isothiocyanate. The reaction is catalyzed by an acid, such as sulfuric acid, and the reaction is typically carried out in an aqueous solution. The reaction is generally carried out at room temperature, but higher temperatures can be used to increase the yield of the reaction. The final product is a white solid that is soluble in water and organic solvents.
Propriétés
IUPAC Name |
(4S,5S)-5-isothiocyanato-2,2-dimethyl-4-phenyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2)15-8-11(14-9-17)12(16-13)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFKYSJQDYLHP-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)N=C=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)N=C=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)



![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)